Oral Bioavailability of Rocaglamide I vs. Silvestrol in Preclinical Pharmacokinetics
Rocaglamide I demonstrates 50% oral bioavailability in mice, a >25-fold improvement over silvestrol whose oral bioavailability is reported as <2% [1]. This difference is attributed to the absence of the bulky dioxanyl ring present in silvestrol [1].
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | 50% |
| Comparator Or Baseline | Silvestrol: <2% |
| Quantified Difference | >25-fold higher oral bioavailability |
| Conditions | Mouse pharmacokinetic analysis; compound administered orally |
Why This Matters
Oral bioavailability directly determines feasibility of per-oral dosing in preclinical efficacy models; silvestrol requires intravenous or intraperitoneal administration, limiting translational utility.
- [1] Chang LS, Oblinger JL, Burns SS, et al. Targeting Protein Translation by Rocaglamide and Didesmethylrocaglamide to Treat MPNST and Other Sarcomas. Mol Cancer Ther. 2019;19(3):731-741. doi:10.1158/1535-7163.MCT-19-0809 View Source
